molecular formula C19H19N3O5S B2683921 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide CAS No. 303792-43-0

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide

Katalognummer B2683921
CAS-Nummer: 303792-43-0
Molekulargewicht: 401.44
InChI-Schlüssel: VGOZUCJZCVKAHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide, also known as DPA-714, is a novel and potent ligand for the translocator protein 18 kDa (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in various physiological processes, including steroidogenesis, apoptosis, and immune response. DPA-714 has been extensively studied for its potential application in the diagnosis and treatment of various neurological disorders.

Wirkmechanismus

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide binds specifically to TSPO, which is overexpressed in activated microglia and astrocytes in the brain. The binding of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide to TSPO leads to the inhibition of neuroinflammation and neurodegeneration by suppressing the production of pro-inflammatory cytokines and reactive oxygen species. N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide also promotes the production of anti-inflammatory cytokines and enhances the clearance of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in activated microglia and astrocytes. N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide also promotes the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), and enhances the clearance of amyloid-beta plaques in the brain. In vivo studies using PET imaging have shown that N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide can be used as a biomarker for neuroinflammation in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide in lab experiments is its specificity for TSPO, which allows for the selective targeting of activated microglia and astrocytes in the brain. N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide can also be used as a biomarker for neuroinflammation in vivo using PET imaging, which allows for the non-invasive monitoring of disease progression and treatment response. However, one of the limitations of using N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide in lab experiments is its relatively short half-life, which requires frequent dosing and limits its use in long-term studies.

Zukünftige Richtungen

There are several future directions for the development and application of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide in the diagnosis and treatment of various neurological disorders. One direction is the optimization of the synthesis method to improve the yield and purity of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide. Another direction is the development of more potent and selective TSPO ligands that can be used in combination with N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide for the treatment of neuroinflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide in various neurological disorders. Finally, the development of new PET imaging tracers based on N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide could lead to the identification of new biomarkers for neuroinflammation and the development of new therapies for neurological disorders.

Synthesemethoden

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 3,4-dimethyl-5-hydroxy-2-oxazolecarboxylic acid, followed by coupling with 2-phenoxyacetic acid using standard peptide coupling reagents. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide has been extensively studied for its potential application in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO is overexpressed in activated microglia and astrocytes in the brain, which are involved in neuroinflammation and neurodegeneration. N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide has been shown to bind specifically to TSPO and can be used as a biomarker for neuroinflammation in vivo using positron emission tomography (PET) imaging.

Eigenschaften

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-14(2)21-27-19(13)22-28(24,25)17-10-8-15(9-11-17)20-18(23)12-26-16-6-4-3-5-7-16/h3-11,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOZUCJZCVKAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.